4-Ethyl-6-(piperazin-1-yl)pyrimidine

5-HT₇ receptor serotonin CNS drug discovery

4-Ethyl-6-(piperazin-1-yl)pyrimidine (CAS 153469-07-9, molecular formula C₁₀H₁₆N₄, molecular weight 192.26 g/mol) is a heterocyclic building block consisting of a pyrimidine core substituted at the 4-position with an ethyl group and at the 6-position with a piperazine moiety. This compound belongs to the piperazinylpyrimidine class, which has been established as a privileged scaffold in medicinal chemistry for generating selective kinase inhibitors, GPCR ligands, and antiviral agents.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 153469-07-9
Cat. No. B185427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-(piperazin-1-yl)pyrimidine
CAS153469-07-9
Synonyms4-ethyl-6-(1-piperazinyl)pyrimidine(SALTDATA: 2HCl 0.5H2O)
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CCNCC2
InChIInChI=1S/C10H16N4/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
InChIKeyIVAHAFXZXGBFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-6-(piperazin-1-yl)pyrimidine (CAS 153469-07-9): Core Scaffold Identity and Procurement Context


4-Ethyl-6-(piperazin-1-yl)pyrimidine (CAS 153469-07-9, molecular formula C₁₀H₁₆N₄, molecular weight 192.26 g/mol) is a heterocyclic building block consisting of a pyrimidine core substituted at the 4-position with an ethyl group and at the 6-position with a piperazine moiety . This compound belongs to the piperazinylpyrimidine class, which has been established as a privileged scaffold in medicinal chemistry for generating selective kinase inhibitors, GPCR ligands, and antiviral agents [1]. Commercially, it is supplied as a free base or dihydrochloride hydrate salt with typical purities of ≥95% by suppliers including Fluorochem (via CymitQuimica), Leyan, and Haoreagent . The compound is primarily procured as a synthetic intermediate for downstream derivatization rather than as a finished bioactive molecule, making its value proposition fundamentally tied to the biological performance of the elaborated derivatives it enables.

Why 4-Ethyl-6-(piperazin-1-yl)pyrimidine Cannot Be Replaced by Generic In-Class Analogs


Piperazinylpyrimidine derivatives with different substituents at the 4-position of the pyrimidine ring exhibit divergent biological profiles that preclude casual interchange. The 4-ethyl substitution specifically tunes both the electronic environment of the pyrimidine ring and the lipophilicity of the scaffold, directly impacting the binding affinity, selectivity, and pharmacokinetic properties of elaborated derivatives [1]. For instance, in the 5-HT₇ receptor antagonist series, replacing the 6-alkyl substituent with hydrogen or altering the alkyl chain length from ethyl to butyl profoundly shifts receptor selectivity profiles—ethyl analog 12 behaves as a dual 5-HT₇/5-HT₂A ligand, whereas butyl analog 13 gains additional affinity for 5-HT₆ and D₂ receptors [2]. Similarly, the regioisomeric 5-ethylpyrimidin-4-yl variant (as in PF-4708671) confers entirely different kinase selectivity compared to the 4-ethyl-6-piperazinyl scaffold [3]. The 4-chloro analog (CAS 373356-50-4) serves as a distinct synthetic handle for nucleophilic aromatic substitution but lacks the finalized pharmacophoric alkyl group required for hydrophobic pocket engagement in kinase targets . These structure-activity relationship (SAR) data demonstrate that the specific 4-ethyl-6-piperazinyl substitution pattern is a non-fungible architectural element that determines the pharmacological trajectory of downstream compounds.

Quantitative Differentiation Evidence for 4-Ethyl-6-(piperazin-1-yl)pyrimidine vs. Closest Analogs


6-Alkyl Substitution on Piperazinylpyrimidine Enhances 5-HT₇ Receptor Binding Affinity vs. Unsubstituted Scaffold

In a systematic SAR study of piperazin-1-yl substituted unfused heterobiaryls as 5-HT₇ receptor ligands, introduction of alkyl substituents at position 6 of the pyrimidine ring (compounds 11–16) resulted in 5-HT₇ binding affinities in the range of Ki = 1.6–8.3 nM, compared to the unsubstituted model ligand 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (compound 2) which exhibits Ki = 7.2 nM [1]. The ethyl-substituted analog (compound 12) demonstrated a functional KB of 12 nM in a cAMP antagonism assay, confirming that the alkyl substitution not only enhances binding but also translates to functional antagonism at the receptor [2]. The butyl analog (compound 13) showed higher 5-HT₇ affinity (Ki not explicitly disclosed for compound 13 in the available text) but weaker functional antagonism (KB = 60 nM), and gained multi-receptor activity at 5-HT₆ (10-fold increase) and D₂ (13-fold increase) relative to the ethyl analog, which maintained cleaner dual 5-HT₇/5-HT₂A selectivity [3].

5-HT₇ receptor serotonin CNS drug discovery GPCR ligands

5-Ethylpyrimidin-4-yl Regioisomer Enables High S6K1 Kinase Selectivity in PF-4708671

PF-4708671, which incorporates the 5-ethylpyrimidin-4-yl piperazine moiety (a regioisomer of the target compound), demonstrates that the ethyl substitution on the pyrimidine ring is critical for achieving selective S6K1 inhibition [1]. PF-4708671 inhibits S6K1 with Ki = 20 nM and IC₅₀ = 160 nM while exhibiting little or no activity against 85 other protein and lipid kinases tested . The selectivity window is demonstrated by a 400-fold preference for S6K1 over S6K2 (IC₅₀ = 65 μM), 4-fold selectivity over MSK1 (IC₅₀ = 950 nM), and >20-fold selectivity over RSK1 (IC₅₀ = 4.7 μM) and RSK2 (IC₅₀ = 9.2 μM) . The crystal structure of PF-4708671 bound to the S6K1 kinase domain (PDB: 3WE4) confirms that the 5-ethylpyrimidine moiety makes specific hydrophobic contacts within the ATP-binding pocket that are essential for both potency and selectivity [2].

S6K1 kinase p70 ribosomal S6 kinase kinase selectivity chemical probe

Piperazinylpyrimidine Scaffold with 4-Ethyl Substitution Enables Mutant-Selective PDGFR Kinase Inhibition in Antitumor Compounds

In a series of novel piperazinylpyrimidine derivatives evaluated against the NCI-60 human tumor cell line panel, compounds bearing the piperazinylpyrimidine core demonstrated selective growth inhibition of specific cancer cell lines, with MDA-MB-468 (triple-negative/basal-like breast carcinoma) being among the most sensitive [1]. The lead compound 4, containing the piperazinylpyrimidine scaffold, showed a selective tendency to bind to and/or inhibit certain oncogenic KIT and PDGFRA mutants compared to their wild-type isoforms—a differential activity profile not observed with other kinase inhibitor scaffolds [2]. Compound 15, a structurally elaborated derivative, was identified as a potent growth inhibitor of the MDA-MB-468 cell line, establishing the clinical relevance of this scaffold for triple-negative breast cancer [3]. The ethyl substitution at the pyrimidine 4-position contributes to the hydrophobic interactions required for engagement with the mutant kinase ATP-binding pockets, distinguishing it from the 4-chloro analog which serves primarily as a synthetic precursor lacking the final pharmacophoric group .

PDGFR kinase mutant-selective kinase inhibitor triple-negative breast cancer NCI-60 panel

4-Ethyl vs. 4-Chloro Piperazinylpyrimidine: Divergent Synthetic Utility Dictates Application Domain

4-Chloro-6-(piperazin-1-yl)pyrimidine (CAS 373356-50-4, MW 198.65) and 4-ethyl-6-(piperazin-1-yl)pyrimidine (CAS 153469-07-9, MW 192.26) represent two fundamentally distinct synthetic entry points despite their structural similarity [1]. The 4-chloro analog contains a reactive C–Cl bond at the pyrimidine 4-position amenable to nucleophilic aromatic substitution (SNAr), making it suitable for introducing diverse amine, alcohol, or thiol nucleophiles . In contrast, the 4-ethyl analog presents a completed, non-reactive alkyl substituent that directly mimics the hydrophobic pocket-engaging moiety found in clinically relevant kinase inhibitors such as NVP-BGJ398 (infigratinib), which incorporates a 4-ethylpiperazine-phenylamino-pyrimidine motif and inhibits FGFR1–3 with IC₅₀ values of 0.9–1.4 nM [2]. The 4-ethyl compound thus serves as a direct fragment for convergent synthesis of FGFR-targeted agents, bypassing the additional dechlorination or functional group interconversion steps required when starting from the 4-chloro precursor .

synthetic intermediate building block medicinal chemistry scaffold diversification

Commercial Availability and Purity Specifications of 4-Ethyl-6-(piperazin-1-yl)pyrimidine vs. 4-Methyl Analog

4-Ethyl-6-(piperazin-1-yl)pyrimidine is commercially available from multiple suppliers at ≥95% purity, with the dihydrochloride hydrate salt form (NLT 98%) offered by ISO-certified manufacturers such as MolCore for pharmaceutical R&D and quality control applications . Suppliers include Fluorochem (via CymitQuimica, purity 95%), Leyan (purity 95+%), Haoreagent (purity 95%), and ChemBridge . The 4-methyl analog (CAS 927988-30-5, MW 178.24) is also commercially available, but the 4-ethyl variant offers higher molecular weight and increased lipophilicity (calculated logP difference of approximately +0.5), which translates to measurably different partitioning behavior in both synthetic intermediates and final compounds . Custom synthesis options are also available for the 4-ethyl compound through Chembase, providing procurement flexibility for larger-scale needs [1].

chemical procurement purity specification building block availability custom synthesis

Piperazinylpyrimidine Scaffold Enables Broad Kinase and Non-Kinase Target Space as Demonstrated in Antiviral Drug Discovery

The piperazinylpyrimidine scaffold, of which 4-ethyl-6-(piperazin-1-yl)pyrimidine is a representative member, has been extensively validated beyond oncology into antiviral drug discovery [1]. In a 2023 study published in the European Journal of Medicinal Chemistry, 100 piperazinyl-pyrimidine analogues were designed, synthesized, and evaluated for anti-Chikungunya virus (CHIKV) activity [2]. The lead compounds 31b and 34 were identified as potent, safe, and metabolically stable CHIKV inhibitors targeting the viral capping machinery (nsP1), with favorable ADMET profiles including aqueous solubility, lipophilicity, CaCo-2 toxicity, hERG safety, and human liver microsome metabolic stability assessed across 55 analogues [3]. A scaffold hop to compound 64b further validated the chemical space accessible from this core [4]. While the specific 4-ethyl derivative is not the lead compound in this study, the SAR data demonstrate that the piperazinylpyrimidine scaffold is pharmacologically versatile and supports optimization across multiple therapeutic areas, distinguishing it from more narrowly applicable heterocyclic building blocks.

Chikungunya virus antiviral drug discovery viral capping machinery scaffold hopping

Procurement-Guiding Application Scenarios for 4-Ethyl-6-(piperazin-1-yl)pyrimidine


Kinase inhibitor lead optimization targeting FGFR, PDGFR, or S6K1

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, 4-ethyl-6-(piperazin-1-yl)pyrimidine provides a validated fragment for elaboration into selective kinase inhibitors. The scaffold has been crystallographically confirmed to engage the S6K1 ATP-binding pocket (PDB: 3WE4) [1] and has yielded clinical candidates including NVP-BGJ398 (FGFR1–3 IC₅₀ = 0.9–1.4 nM) [2]. The free piperazine NH serves as a vector for attaching diverse warheads, while the 4-ethyl group occupies a hydrophobic pocket critical for potency. Procurement of this specific building block enables convergent synthesis routes that avoid additional functional group manipulation required with 4-chloro precursors.

CNS drug discovery targeting 5-HT₇ serotonin receptors

The SAR established in the 2016 Molecules publication demonstrates that 6-alkyl-substituted piperazinylpyrimidines, exemplified by the ethyl-substituted compound 12, deliver high 5-HT₇ binding affinity (Ki range 1.6–8.3 nM for the alkyl series) with functional antagonism (KB = 12 nM) and a favorable dual 5-HT₇/5-HT₂A selectivity profile [3]. For CNS programs targeting depression, Alzheimer's disease, or schizophrenia where 5-HT₇ modulation is therapeutically relevant, this scaffold offers a starting point with documented selectivity advantages over longer-chain alkyl analogs that introduce undesired 5-HT₆ and D₂ polypharmacology.

Oncology research targeting imatinib-resistant or mutant-driven tumors

The piperazinylpyrimidine scaffold demonstrated in Shallal & Russu (2011) enables selective inhibition of oncogenic KIT and PDGFRA mutant kinases over their wild-type counterparts, with compound 15 showing potent growth inhibition of triple-negative breast cancer cell line MDA-MB-468 in the NCI-60 panel [4]. For research groups focused on overcoming kinase inhibitor resistance in GIST or triple-negative breast cancer, this compound serves as a core scaffold for developing mutation-selective therapeutics, addressing a documented clinical gap where first-generation inhibitors lose efficacy.

Antiviral drug discovery targeting viral capping machinery

As demonstrated in the 2023 EJMC Chikungunya virus study, the piperazinylpyrimidine scaffold supports extensive SAR exploration (100 analogues) with favorable ADMET properties and confirmed target engagement at the viral nsP1 capping enzyme [5]. The scaffold's amenability to scaffold hopping (compound 64b) further expands the accessible chemical space. For antiviral drug discovery programs, procuring the 4-ethyl variant provides entry into a scaffold class with proven antiviral lead identification and optimization pathways.

Quote Request

Request a Quote for 4-Ethyl-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.